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Compound of Interest

Compound Name: AMT hydrochloride

Cat. No.: B1662266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for a-
Methyltryptamine (AMT) hydrochloride, a psychoactive compound of the tryptamine class. The
following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics. This document also outlines the experimental protocols for
acquiring this data and presents logical workflows for its analytical identification and synthesis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for AMT hydrochloride, facilitating
its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for AMT hydrochloride is not readily available in the public
domain, predicted data for the free base serves as a useful reference. The presence of the
hydrochloride salt would be expected to induce shifts in the signals of nearby protons and
carbons, particularly those of the amine group and the indole ring.

Table 1: Predicted *H NMR Data for a-Methyltryptamine (Free Base)
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Chemical Shift (8) ppm Multiplicity Assighment

~7.6 d Indole H-4

~7.3 d Indole H-7

~7.1 t Indole H-6

~7.0 t Indole H-5

~7.0 S Indole H-2

~3.4 m CH

~2.9 dd CH:z (diastereotopic)
~2.7 dd CH:z (diastereotopic)
~1.2 d CHs

Variable brs NH, NH2

Solvent: CDCIs. Reference: TMS (6 0.00). J-coupling constants would need to be determined

from an experimental spectrum.

Table 2: Predicted 13C NMR Data for a-Methyltryptamine (Free Base)
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Chemical Shift (8) ppm Assignment
~136.5 Indole C-7a
~127.5 Indole C-3a
~122.5 Indole C-2
~122.0 Indole C-6
~119.5 Indole C-5
~118.8 Indole C-4
~113.0 Indole C-3
~111.2 Indole C-7
~49.0 CH

~35.0 CH:2

~22.5 CHs

Infrared (IR) Spectroscopy

The IR spectrum of AMT hydrochloride will exhibit characteristic absorptions corresponding to
its functional groups. The hydrochloride salt form will show a broad N-H stretch from the
ammonium group.

Table 3: Characteristic IR Absorption Bands for AMT Hydrochloride
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Wavenumber (cm~?)

Intensity

Assignment

3400-3200 Strong, Broad N-H stretch (indole)

N*-H stretch (ammonium
3200-2800 Strong, Broad )

hydrochloride)
3100-3000 Medium C-H stretch (aromatic)
2970-2850 Medium C-H stretch (aliphatic)

) C=C stretch (aromatic indole

~1620, ~1460 Medium-Strong )

ring)
~1580 Medium N-H bend (amine)
~1450 Medium C-H bend (aliphatic)

C-H out-of-plane bend (ortho-
~740 Strong

disubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry of AMT typically involves electron ionization (El), leading to characteristic

fragmentation patterns that are crucial for its identification.

Table 4: Key Mass Spectral Fragments of a-Methyltryptamine (EI-MS)

Proposed Fragment

m/z Fragmentation Pathway
Structure
174 [C11H1aN2]* Molecular lon (M*)
159 [M - CHs]* Loss of a methyl radical
B-cleavage, formation of the
130 [CoHsN]* o _
quinolinium cation
a-cleavage, formation of the
44 [C2HeN]*

ethylamine fragment
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Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality
spectroscopic data.

NMR Spectroscopy

The following protocol is a general guideline for the NMR analysis of tryptamine derivatives like
AMT hydrochloride.

o Sample Preparation: Dissolve 5-10 mg of AMT hydrochloride in 0.5-0.7 mL of a suitable
deuterated solvent (e.g., DMSO-ds, D20, or CD3OD). Add a small amount of an internal
standard (e.g., TMS or a suitable reference for aqueous solvents) for chemical shift
calibration.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and sensitivity.

e 1H NMR Acquisition:
o Pulse Program: A standard one-pulse sequence (e.g., zg30 on Bruker instruments).
o Spectral Width: Typically 0-12 ppm.
o Acquisition Time: 2-4 seconds.
o Relaxation Delay: 1-5 seconds.
o Number of Scans: 16-64, depending on the sample concentration.

e 13C NMR Acquisition:

[¢]

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

[e]

Spectral Width: Typically 0-160 ppm.

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1662266?utm_src=pdf-body
https://www.benchchem.com/product/b1662266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing to the internal
standard.

IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR
spectrum of solid samples like AMT hydrochloride.

o Sample Preparation: Place a small amount of the AMT hydrochloride powder directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:

[¢]

Spectral Range: Typically 4000-400 cm~1.

Resolution: 4 cm~—1.

[e]

o

Number of Scans: 16-32 scans are usually sufficient to obtain a good signal-to-noise ratio.

[¢]

Background Correction: Record a background spectrum of the clean ATR crystal before
analyzing the sample.

o Data Processing: The software automatically performs the background subtraction. The
resulting spectrum can be analyzed for characteristic absorption bands.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile
compounds like AMT. The hydrochloride salt is typically converted to the more volatile free
base before analysis.[1]

o Sample Preparation (Free Base Extraction):

o Dissolve the AMT hydrochloride sample in deionized water.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/product/b1662266?utm_src=pdf-body
https://www.benchchem.com/product/b1662266?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/16055053/
https://www.benchchem.com/product/b1662266?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662266?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Basify the solution with a suitable base (e.g., 1M NaOH) to a pH > 10 to deprotonate the

amine.

o Extract the agueous solution with an organic solvent (e.g., dichloromethane or ethyl
acetate).

o Dry the organic layer over an anhydrous drying agent (e.g., Na2S0Oa).

o Evaporate the solvent to obtain the AMT free base.

o Reconstitute the residue in a suitable solvent for GC injection.

Instrumentation: An Agilent 7890/5977B GC-MS system or equivalent.

GC Conditions:

o Column: HP-5ms (30 m x 0.25 mm x 0.25 um) or similar non-polar column.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

o Inlet Temperature: 250 °C.

o Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2
minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 500.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

Data Analysis: Identify AMT by its retention time and by comparing the acquired mass
spectrum to a reference library.
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Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key processes related to
AMT hydrochloride.
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Analytical Workflow for AMT Hydrochloride Identification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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